Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate
Overview
Description
Usually, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves the study of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).Scientific Research Applications
Antimicrobial and Antioxidant Applications
Research has shown that derivatives of thiophene carboxylates exhibit significant antimicrobial and antioxidant properties. The study by K. Raghavendra et al. (2016) synthesized compounds that displayed excellent antibacterial and antifungal activities, along with profound antioxidant potential. This underscores the potential utility of thiophene derivatives in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Anticancer Activity
Thiophene compounds have been investigated for their anticancer properties. M. Abdel-Motaal et al. (2020) utilized a thiophene compound as a precursor for synthesizing novel heterocycles that demonstrated potent anticancer activity against the colon HCT-116 human cancer cell line, indicating the potential of these compounds in cancer therapy (Abdel-Motaal et al., 2020).
Tumor Cell Selectivity
The study by Joice Thomas et al. (2017) focused on the development of tumor-selective compounds derived from thiophene, which showed pronounced anti-proliferative activity in specific tumor cell types, demonstrating the potential for targeted cancer therapies (Thomas et al., 2017).
Synthesis of Novel Dyes
Thiophene derivatives have been applied in the synthesis of novel dyes with unique properties. D. W. Rangnekar and R. W. Sabnis (2007) explored the synthesis and fluorescence properties of novel styryl dyes derived from thiophene, indicating applications in materials science and industry (Rangnekar & Sabnis, 2007).
Structural and Molecular Studies
Further research into the structural characteristics of thiophene derivatives has provided insights into their chemical behavior and potential applications. For instance, the structural analysis by M. Kaur et al. (2012) of specific thiophene carboxylate compounds offered detailed insights into their molecular configurations, which could inform future drug design and synthesis strategies (Kaur et al., 2012).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Future Directions
This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound.
Please consult with a professional chemist or a trusted source for accurate information. It’s always important to handle chemicals safely and responsibly.
properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-3-22-16(20)14-12(9-23-15(14)18-13(19)8-17)10-4-6-11(21-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCCEHYOCXXDMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364204 | |
Record name | Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate | |
CAS RN |
356568-71-3 | |
Record name | Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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